molecular formula C12H7BrF2O2S B8240872 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene

1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene

Cat. No.: B8240872
M. Wt: 333.15 g/mol
InChI Key: LODIFGXYRUTOBN-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene (CAS: 2803477-32-7) is a diaryl sulfone derivative with the molecular formula C₁₂H₇BrF₂O₂S and a molecular weight of 333.15 g/mol . The compound features a sulfonyl (-SO₂-) bridge linking a 4-bromophenyl group to a 2,3-difluorobenzene ring.

Key properties include:

  • Storage: Sealed in dry conditions at room temperature .
  • Hazard Information: Causes serious eye irritation (H319) .
  • Purity: Typically available at 95% purity for laboratory use .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2O2S/c13-8-4-6-9(7-5-8)18(16,17)11-3-1-2-10(14)12(11)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODIFGXYRUTOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 2,3-Difluorobenzene with 4-Bromobenzenesulfonyl Chloride

The most direct route involves sulfonylation of 2,3-difluorobenzene using 4-bromobenzenesulfonyl chloride. This method leverages electrophilic aromatic substitution (EAS) under Friedel-Crafts conditions .

Procedure :

  • Reagents : 2,3-Difluorobenzene (1 equiv), 4-bromobenzenesulfonyl chloride (1.1 equiv), AlCl₃ (1.2 equiv), dichloromethane (DCM).

  • Conditions : Stir at 0–5°C for 1 hour, then reflux at 40°C for 6 hours.

  • Workup : Quench with ice-water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 68–72% .
Key Data :

ParameterValue
Reaction Time6 hours
Temperature40°C
CatalystAlCl₃
Purity (HPLC)≥98%

Advantages : High regioselectivity due to electron-deficient aryl sulfonyl chloride.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

Palladium-Catalyzed Coupling of 4-Bromophenyl Sulfinate and 2,3-Difluoroiodobenzene

Transition-metal catalysis enables cross-coupling between sulfinate salts and aryl halides. This method avoids harsh acidic conditions .

Procedure :

  • Reagents : Sodium 4-bromobenzenesulfinate (1 equiv), 2,3-difluoroiodobenzene (1.05 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), DMF.

  • Conditions : Heat at 100°C under N₂ for 12 hours.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).

Yield : 60–65% .
Key Data :

ParameterValue
LigandXPhos
SolventDMF
Reaction ScaleUp to 50 mmol

Advantages : Tolerates functional groups; scalable for industrial applications.
Limitations : Costly palladium catalysts and ligands increase production expenses.

Diazotization and Sulfonation of 3,5-Difluoroaniline

Adapted from bromination methods , this approach introduces sulfonyl groups via diazonium intermediates.

Procedure :

  • Diazotization : React 3,5-difluoroaniline with NaNO₂/HBr at <5°C to form diazonium salt.

  • Sulfonation : Treat diazonium salt with CuBr/HBr, followed by addition of 4-bromobenzenesulfinic acid.

  • Isolation : Steam-distill product, wash with NaOH, and dry over CaCl₂ .

Yield : 75–80% .
Key Data :

StepConditions
Diazotization Temp0–5°C
Sulfonation AgentCuBr/HBr
PurificationSteam distillation

Advantages : High-yielding under optimized bromide excess.
Limitations : Multi-step process with hazardous diazonium intermediates.

Oxidation of 1-((4-Bromophenyl)thio)-2,3-difluorobenzene

Sulfide precursors are oxidized to sulfones using peroxides or oxone .

Procedure :

  • Reagents : 1-((4-Bromophenyl)thio)-2,3-difluorobenzene (1 equiv), H₂O₂ (30%, 3 equiv), acetic acid.

  • Conditions : Reflux at 80°C for 8 hours.

  • Workup : Concentrate under vacuum, purify via column chromatography (hexane:DCM = 3:1).

Yield : 85–90% .
Key Data :

Oxidizing AgentH₂O₂
Reaction Time8 hours
Scalability>100 g demonstrated

Advantages : Mild conditions; avoids halogenation steps.
Limitations : Requires synthesis of thioether precursor.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Sulfonylation68–72LowModerate98
Pd-Catalyzed60–65HighHigh97
Diazotization75–80ModerateLow95
Oxidation85–90LowHigh99

Key Findings :

  • Oxidation offers the highest yield and purity, making it preferable for large-scale synthesis .

  • Pd-catalyzed methods, while scalable, are less economical due to catalyst costs .

  • Diazotization is limited by safety concerns but useful for introducing bromine post-sulfonation .

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromophenyl group.

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents can facilitate nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives of the original compound.

    Nucleophilic Substitution: Compounds where fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction: Sulfoxides or sulfones, depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene is in medicinal chemistry, particularly as a lead compound or intermediate in the synthesis of pharmaceuticals.

Case Study: Anticancer Agents

Research has demonstrated that analogs of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, studies involving sulfonamide derivatives have shown that modifications to the arylsulfonamide moiety can significantly enhance their efficacy against colon cancer cells. In one study, compounds related to this structure displayed IC50 values below 5 nM against DLD-1 colon cancer cell lines, indicating high potency and specificity .

Table 1: Antiproliferative Activity of Derivatives

CompoundIC50 (nM)Cell Line
Compound A3.2DLD-1 (APC TR)
Compound B12DLD-1 (APC TR)
Compound C>100HCT116 (APC WT)

Synthetic Applications

The compound also plays a crucial role in synthetic organic chemistry as an intermediate for synthesizing more complex molecules.

Synthetic Methodologies

Recent advancements have highlighted its utility in various synthetic pathways, including:

  • Buchwald-Hartwig Coupling : The compound can serve as a precursor in palladium-catalyzed coupling reactions to form biaryl compounds, which are essential in drug discovery .
  • Thermal Rearrangement Reactions : Studies have explored its potential in thermal rearrangements to synthesize aziridines and other nitrogen-containing heterocycles, showcasing its versatility as a building block .

Material Science

In addition to its pharmaceutical applications, this compound is being investigated for its potential use in material science.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for developing materials with enhanced thermal and chemical stability. Its sulfonyl group contributes to improved adhesion properties and mechanical strength when used as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the bromophenyl and difluorobenzene moieties can participate in various non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfone Class

Sulfones are characterized by their -SO₂- functional group, which confers diverse chemical and biological properties. Below is a comparison with structurally related sulfones:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene C₁₂H₇BrF₂O₂S 333.15 4-Br, 2,3-F on benzene Lab reagent, medicinal chemistry
(4-Bromophenyl)sulfonyl (Bs) derivatives Variable Variable 4-Br on phenyl + variable groups Antimicrobial, anti-inflammatory agents
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O 389.06 Multiple F substituents, Br High-purity specialty chemical
Bis(4-methoxyphenyl)methyl (Dmt) sulfones Variable Variable Methoxy (OCH₃) groups Photochemical applications
Key Observations:

Electron-Withdrawing Effects: The 2,3-difluoro substitution in the target compound enhances electron deficiency at the benzene ring compared to non-fluorinated sulfones like Dmt derivatives. This may increase electrophilic reactivity .

Comparison with Halogenated Aromatic Compounds

Halogenated benzenes and their derivatives are widely studied for their stability and reactivity:

Compound Name Molecular Formula Key Features
1-(Bromomethyl)-3,5-difluorobenzene C₇H₅BrF₂ Bromomethyl + difluoro substituents
This compound C₁₂H₇BrF₂O₂S Sulfonyl bridge + Br/F substituents
4-Bromo-2,6-difluorophenyl derivatives Variable High fluorination, Br presence
  • Reactivity : The sulfonyl group in the target compound enables nucleophilic substitution reactions, whereas bromomethyl derivatives (e.g., 1-(Bromomethyl)-3,5-difluorobenzene) are more prone to alkylation or elimination .
  • Stability: Fluorine atoms in the 2,3-positions likely enhance thermal and oxidative stability compared to non-fluorinated analogues .

Biological Activity

1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H7BrF2O2SC_{12}H_7BrF_2O_2S, with a molecular weight of approximately 329.15 g/mol. The presence of a sulfonyl group and difluorobenzene structure contributes to its unique reactivity and properties, making it a versatile building block in organic synthesis and medicinal chemistry.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research on arylsulfonamides has shown that modifications in the sulfonamide group can significantly affect their antiproliferative activity against various cancer cell lines. In one study, the introduction of electron-withdrawing groups at the para position enhanced the cytotoxic effects compared to unsubstituted analogs .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (nM)Reference
TASIN-1DLD-1 (colon cancer)4.8
4-bromophenyl analogDLD-112

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Sulfonamides are known for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. In studies involving related compounds, significant inhibition was observed against these enzymes, suggesting that this compound may exhibit similar properties .

Table 2: Enzyme Inhibition Activity

CompoundEnzyme TargetInhibition ActivityReference
5-{1-[(4-chlorophenyl)sulfonyl]}AChEStrong Inhibition
Piperidine derivativesUreaseModerate to Strong Inhibition

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Interaction with Biological Molecules : Preliminary studies suggest that compounds with similar structures can form stable complexes with proteins or enzymes, potentially leading to inhibitory effects on their activity.
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the sulfonamide group and substitution patterns on the aromatic rings can lead to variations in biological activity. For example, electron-withdrawing groups enhance activity against certain cancer cell lines .

Case Studies

A recent case study investigated the synthesis and biological evaluation of various arylsulfonamide derivatives, including those structurally related to this compound. The study found that specific substitutions significantly influenced the compounds' anticancer properties and enzyme inhibition profiles .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Q & A

Q. Table 1: Typical Reaction Conditions

StepReagents/ConditionsYieldPurity
Sulfonation4-Bromobenzenesulfonyl chloride, pyridine, DCM, 0°C → RT, 12h70-80%90% (crude)
PurificationSilica gel chromatography (3:1 hexane:EtOAc)60-65%>95%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect splitting patterns due to adjacent fluorine atoms (e.g., aromatic protons at δ 7.2–8.0 ppm) .
    • ¹⁹F NMR: Two distinct signals for 2,3-difluoro substituents (δ -110 to -120 ppm) .
    • 13C NMR: Sulfonyl and bromophenyl carbons appear downfield (δ 125-140 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 333.96 (calculated: 333.96) .
  • X-ray Crystallography: SHELXL refinement () resolves bond lengths (e.g., S–O ≈ 1.43 Å) and angles (O–S–O ≈ 120°) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards: Potential irritant (skin/eyes) and respiratory sensitizer. Use PPE (gloves, goggles, fume hood) .
  • Storage: Inert atmosphere (argon), desiccated at 4°C to prevent hydrolysis .
  • Waste Disposal: Neutralize with aqueous NaOH and incinerate per EPA guidelines .

Advanced: How do electron-withdrawing groups (e.g., sulfonyl) influence the electronic properties of the difluorobenzene ring?

Methodological Answer:
The sulfonyl group withdraws electron density via resonance, reducing aromaticity and increasing electrophilicity at the 2,3-difluoro positions. This can be quantified via:

  • DFT Calculations: B3LYP/6-311+G(d,p) models show decreased electron density at the difluoro ring (LUMO ≈ -1.5 eV) .
  • Reactivity Studies: Nucleophilic aromatic substitution (e.g., with amines) occurs preferentially at the 4-position of the difluorobenzene ring .

Advanced: How can discrepancies in crystallographic data (e.g., bond lengths) be resolved during refinement?

Methodological Answer:

  • Software: Use SHELXL for refinement, applying restraints for thermal parameters and hydrogen bonding .
  • Validation: Cross-check with similar structures (e.g., O–S–O angles in sulfonamides average 120.26°) .

Q. Table 2: Key Crystallographic Parameters

ParameterObserved ValueExpected Range
S–O Bond1.43 Å1.42–1.45 Å
C–F Bond1.34 Å1.32–1.35 Å
O–S–O Angle120.26°119–121°

Advanced: What computational approaches predict biological activity or material properties?

Methodological Answer:

  • Docking Studies: AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) for anti-inflammatory potential .
  • Solubility Prediction: COSMO-RS simulations align with experimental solubility (<0.1 mg/mL in water) .

Advanced: How can derivatives be designed to enhance bioactivity or stability?

Methodological Answer:

  • Structural Modifications: Introduce electron-donating groups (e.g., methoxy) to the bromophenyl ring to balance electronic effects .
  • Analog Synthesis: Replace difluoro substituents with trifluoromethyl groups for increased lipophilicity (logP ↑ 0.5–1.0) .

Advanced: How to address contradictions in NMR or MS data across studies?

Methodological Answer:

  • Reproducibility: Standardize solvent (CDCl3 vs. DMSO-d6) and temperature (25°C) .
  • Artifact Identification: Check for isotopic peaks (e.g., ⁸¹Br/⁷⁹Br in MS) or solvent adducts .

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